2-Amino-5-chloro-3-methylbenzaldehyde
Overview
Description
2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.Scientific Research Applications
Synthesis of AnthranilicDiamides Insecticide
- Application Summary : 2-Amino-5-chloro-3-methylbenzaldehyde is used in the synthesis of anthranilicdiamides insecticides, specifically Cholrantraniliprole and Cyantraniliprole . These insecticides are broad-spectrum and have the advantages of being efficient, low toxicity, and environment-friendly .
- Methods of Application : The synthesis involves using 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as raw materials. The synthesis of Cholrantraniliprole and Cyantraniliprole is achieved respectively by a nine-step and ten-step reaction . New synthetic methods such as one-pot synthesis have been introduced to enhance the overall yield .
- Results or Outcomes : The total yield of Cholrantraniliprole increased by 30% compared to previous methods, reaching about 50%. The total yield of Cyantraniliprole increased by 25%, reaching about 44% .
Material Science and Engineering
- Application Summary : Although not directly mentioned, it’s possible that 2-Amino-5-chloro-3-methylbenzaldehyde could be used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications .
Synthesis of Schiff Base Metal Complexes
- Application Summary : 2-Amino-5-chloro-3-methylbenzaldehyde can be used to synthesize Schiff base metal complexes . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .
- Methods of Application : The synthesis involves the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The Schiff base compounds are formed easily from this reaction .
- Results or Outcomes : Schiff base metal complexes have a wide variety of biological activities against some microorganisms and certain types of tumors . They also have many clinical, biochemical, and pharmacological properties .
Synthesis of Organic Single Crystals
- Application Summary : Although not directly mentioned, it’s possible that 2-Amino-5-chloro-3-methylbenzaldehyde could be used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications .
Catalysts, Dyes, Pigments, Polymer Stabilizers
- Application Summary : Schiff base compounds, which can be synthesized using 2-Amino-5-chloro-3-methylbenzaldehyde, are also used as catalysts, dyes, pigments, polymer stabilizers .
- Methods of Application : The synthesis involves the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The Schiff base compounds are formed easily from this reaction .
- Results or Outcomes : The Schiff base complexes with multidentate ligands are able to chelate almost all metal ions .
properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-methylbenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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